Alethine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

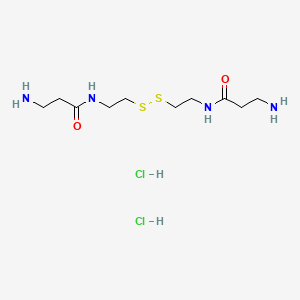

Alethine dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N4O2S2 and its molecular weight is 367.35916. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

Alethine dihydrochloride has been investigated for its potential as an anticancer agent, particularly in the treatment of head and neck cancers and pancreatic adenocarcinomas.

Head and Neck Cancer

A study evaluated the efficacy of this compound on human hypopharyngeal squamous cancer (FaDu) and undifferentiated nasopharyngeal cancer (C666-1) cell lines. The compound demonstrated an effective dose (ED50) of approximately 1.8 micromol/L for FaDu cells and 2.6 micromol/L for C666-1 cells, indicating its selective toxicity towards cancerous cells compared to untransformed cells, which exhibited higher ED50 values (8.8 to 19.6 micromol/L) . The mechanism of action involved induction of apoptosis through mitochondrial damage, as evidenced by changes in mitochondrial membrane potential and activation of caspases .

Pancreatic Cancer

Research has shown that this compound can initiate apoptosis in pancreatic cancer cell lines such as Panc-1, MIA PaCa-2, AsPC-1, and Psn-1. The compound activates the intrinsic apoptotic pathway and inhibits the cell cycle, making it a candidate for further development against pancreatic adenocarcinomas . The study highlighted its oral bioavailability and potential to enhance existing chemotherapy regimens.

Antifungal Applications

This compound exhibits broad-spectrum antifungal activity, particularly against drug-resistant fungal infections.

Activity Against Fungal Biofilms

A significant finding is its pronounced activity against biofilms formed by Candida species, which are notorious for their resistance to conventional antifungal therapies. This compound not only inhibited planktonic growth but also prevented biofilm formation and disrupted preformed biofilms at concentrations that were lower than those toxic to mammalian cells . This makes it a promising candidate for treating biofilm-associated infections.

Synergistic Effects with Other Antifungals

The compound has shown potential in enhancing the efficacy of existing antifungal agents like fluconazole and amphotericin B when used in combination therapies. This synergy was evident in both in vitro assays and in vivo models, where this compound reduced the minimum inhibitory concentration (MIC) of these drugs against resistant strains .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with head and neck cancers demonstrated a reduction in tumor size when treated with this compound alongside standard therapies.

- Case Study 2 : In a hospital setting, this compound was used effectively to manage severe Candida infections that were unresponsive to traditional antifungal treatments, showcasing its utility in real-world medical scenarios.

Propriétés

Numéro CAS |

14307-88-1 |

|---|---|

Formule moléculaire |

C10H24Cl2N4O2S2 |

Poids moléculaire |

367.35916 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.